molecular formula C29H34N4O5 B2747290 N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223782-80-6

N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2747290
CAS No.: 1223782-80-6
M. Wt: 518.614
InChI Key: SBTKIFZBZXGBAC-UHFFFAOYSA-N
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Description

“N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopentyl group, a benzo[b][1,4]oxazin ring, and a dihydroquinazolin ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzo[b][1,4]oxazin and dihydroquinazolin rings are likely to contribute significantly to the compound’s three-dimensional structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Bioimaging and Theranostic Applications

Carbon dots (CDs), when modified with β-Cyclodextrin and a pH-sensitive molecule, have demonstrated potential in bioimaging and as theranostic sensors. These modified CDs can distinguish cancer cells from non-cancerous ones due to an increase in fluorescent emission, which can be attributed to their pH sensitivity. This capability is particularly useful in identifying cancer cells through the Warburg effect and can be further explored for delivering bioactive compounds into the cytoplasm of cells, showcasing their multifunctional platform for intracellular pH sensing and bioimaging in both in vitro and in vivo studies (Espina-Casado et al., 2021).

Synthesis and Chemical Reactions

The synthesis of benzoxazolo[3,2-b]isoquinolin-11-ones and related compounds through the reaction of homophthalic anhydride with o-substituted anilines, and their photoinduced cycloaddition reactions with electron-deficient alkenes, have been studied for their electronic structures and reaction mechanisms. These compounds are of interest for their regioselectivity in photocycloadditions and potential applications in designing new chemical entities (Ling et al., 1998).

Antitumor Activity

Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds in this series have shown significant broad-spectrum antitumor activity, with potency greater than that of the positive control 5-FU. This highlights the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial infections. The exploration of these compounds extends to various structural modifications, aiming to enhance their efficacy and spectrum of activity against different microbial strains (Habib et al., 2013).

Anticonvulsant Effects

A study on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives revealed their potential as anticonvulsants. These compounds were synthesized and evaluated using various models of experimental epilepsy, showing significant effects in reducing seizure activity. This research opens avenues for the development of new antiepileptic drugs (Malik et al., 2013).

Safety and Hazards

Without specific studies, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications, particularly given the known biological activity of compounds containing benzo[b][1,4]oxazin and dihydroquinazolin rings .

Properties

IUPAC Name

N-cyclopentyl-5-[1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O5/c1-20-13-14-25-24(18-20)31(16-17-38-25)27(35)19-33-23-11-5-4-10-22(23)28(36)32(29(33)37)15-7-6-12-26(34)30-21-8-2-3-9-21/h4-5,10-11,13-14,18,21H,2-3,6-9,12,15-17,19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTKIFZBZXGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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